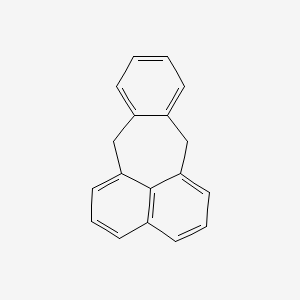

7,12-Dihydropleiadene

Description

Historical Context and Evolution of Research on 7,12-Dihydropleiadene

Initial investigations into pleiadene (B1228644) systems laid the groundwork for the study of this compound. Early research focused on the synthesis and characterization of this and related compounds. Over the decades, the evolution of analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has allowed for a more detailed understanding of its three-dimensional structure and dynamic behavior.

The development of computational chemistry has further propelled research, enabling detailed theoretical studies of its electronic structure, aromaticity, and conformational landscape. These computational models, in conjunction with experimental data, have provided deep insights into the molecule's properties and reactivity.

Significance of this compound as a Model System in Organic Chemistry

The unique geometry of this compound makes it an excellent model system for studying several fundamental concepts in organic chemistry:

Aromaticity and Antiaromaticity: The presence of both benzene (B151609) rings and a central seven-membered ring allows for the investigation of how these different electronic systems interact. Researchers have explored the extent of electron delocalization and the resulting aromatic or antiaromatic character of the various rings within the molecule.

Ring Strain and Conformational Analysis: The seven-membered ring in this compound is conformationally flexible, adopting various boat and twist-boat conformations. acs.orgacs.org The study of these conformations and the energy barriers between them provides valuable information about the influence of ring strain on molecular geometry and stability. acs.org Alkylated derivatives of this compound have been a particular focus for conformational analysis using molecular mechanics calculations and NMR spectroscopy. acs.org

Reactivity of Strained Systems: The inherent strain in the molecule influences its chemical reactivity. Studies on this compound and its derivatives have shed light on how strain can be harnessed to control reaction pathways and synthesize novel molecular architectures.

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₁₄ |

| Molar Mass | 230.31 g/mol |

| Appearance | Solid |

| CAS Number | 4428-21-5 |

Scope and Research Objectives for this compound Studies

Current and future research on this compound is focused on several key objectives:

Synthesis of Novel Derivatives: The synthesis of substituted this compound derivatives is a primary goal. By introducing different functional groups, researchers can modulate the electronic and steric properties of the molecule, leading to new materials with tailored characteristics.

Exploration of Supramolecular Chemistry: The unique shape and electronic properties of this compound make it a candidate for applications in supramolecular chemistry, such as the construction of host-guest complexes and self-assembled materials.

Development of New Catalytic Systems: The strained framework of this compound could potentially be incorporated into ligand designs for transition metal catalysis, leading to new catalysts with unique reactivity and selectivity.

Investigation of Optoelectronic Properties: The extended π-system of this compound suggests that it and its derivatives may possess interesting photophysical properties. Research is ongoing to explore their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Structure

2D Structure

3D Structure

Properties

CAS No. |

4580-70-5 |

|---|---|

Molecular Formula |

C18H14 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

7,12-dihydropleiadene |

InChI |

InChI=1S/C18H14/c1-2-6-15-12-17-10-4-8-13-7-3-9-16(18(13)17)11-14(15)5-1/h1-10H,11-12H2 |

InChI Key |

GJROKUHLTVFXEF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CC3=CC=CC4=C3C1=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 7,12 Dihydropleiadene and Its Derivatives

Classical Synthetic Approaches to the Dihydropleiadene Core

The traditional syntheses of the 7,12-dihydropleiadene framework are characterized by multi-step sequences that have been established for decades. These methods often rely on fundamental reactions in organic chemistry to construct the complex polycyclic system.

Multistep Synthesis Strategies

The most well-established classical route to this compound involves a two-step process: the formation of a ketone precursor followed by its reduction. This strategy hinges on the creation of a carbon-carbon bond to form the seven-membered ring, which is then followed by the removal of the carbonyl group to yield the target hydrocarbon.

A primary example of this is the synthesis starting from readily available aromatic precursors. The key disconnection in this approach is the bond between the naphthalene (B1677914) and benzene (B151609) moieties, which can be formed through an electrophilic aromatic substitution.

Key Precursors and Reaction Conditions

A common and effective classical synthesis begins with the Friedel-Crafts acylation of a suitable naphthalene derivative with an ortho-substituted benzoic acid derivative. organic-chemistry.orgsigmaaldrich.combyjus.commasterorganicchemistry.comlibretexts.org For instance, the reaction of 1-naphthoyl chloride with toluene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), would be a plausible first step, though the specific synthesis of the direct precursor often involves intramolecular cyclization.

A more direct and historically significant approach involves the intramolecular Friedel-Crafts acylation of 2-(1-naphthylmethyl)benzoic acid. This precursor can be cyclized in the presence of a strong acid, such as polyphosphoric acid (PPA) or liquid hydrogen fluoride (B91410) (HF), to yield 7,12-dihydropleiaden-7-one.

The subsequent step is the reduction of the ketone functionality. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can be employed to convert the carbonyl group of 7,12-dihydropleiaden-7-one into a methylene (B1212753) group, thus affording the final this compound. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol, is a common choice for this transformation.

| Precursor | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 2-(1-Naphthylmethyl)benzoic acid | Polyphosphoric acid (PPA), heat | 7,12-Dihydropleiaden-7-one | Intramolecular Friedel-Crafts Acylation |

| 7,12-Dihydropleiaden-7-one | Hydrazine hydrate (NH₂NH₂·H₂O), Potassium hydroxide (KOH), Diethylene glycol, heat | This compound | Wolff-Kishner Reduction |

Modern and Improved Synthetic Protocols for this compound

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and atom-economical methods. This has led to the exploration of new catalytic systems and the application of green chemistry principles to the synthesis of polycyclic aromatic hydrocarbons like this compound.

Catalytic Approaches in this compound Synthesis

Modern synthetic efforts aim to replace stoichiometric reagents with catalytic alternatives. Palladium-catalyzed reactions, for example, have become a powerful tool for the formation of C-C bonds and for dehydrogenation reactions. nih.gov While specific examples for the direct synthesis of this compound are not extensively documented, the principles of palladium-catalyzed cross-coupling and C-H activation are applicable.

A potential modern approach could involve a palladium-catalyzed intramolecular C-H arylation of a suitably designed precursor. Furthermore, the final step in some syntheses of aromatic systems involves a dehydrogenation, which can be achieved using palladium on carbon (Pd/C) as a catalyst under aerobic conditions. nih.gov This offers a milder alternative to classical dehydrogenation methods that often require harsh reagents. The catalytic hydrogenation of polycyclic aromatic hydrocarbons using catalysts like rhodium has also been explored for related structures. researchgate.netmdpi.com

| Catalyst System | Reaction Type | Potential Application in Dihydropleiadene Synthesis |

| Palladium(II) acetate/p-TsOH | Aerobic Dehydrogenation | Aromatization of a partially saturated precursor |

| Rhodium on magnetic nanoparticles | Hydrogenation | Reduction of a pleiadene (B1228644) precursor to this compound |

Green Chemistry Principles in Dihydropleiadene Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, this can manifest in several ways, including the choice of solvents and the reduction of waste. Traditional solvents for the synthesis of polycyclic aromatic hydrocarbons, such as dichloromethane (B109758) and other chlorinated hydrocarbons, are being replaced with more environmentally benign alternatives. researchgate.net

Recent research has highlighted the potential of deep eutectic solvents (DESs) as green extraction media for polycyclic aromatic hydrocarbons. nih.gov The application of such solvents in the synthesis and purification of this compound could significantly reduce the environmental impact. Furthermore, the development of catalytic reactions, as mentioned previously, aligns with the green chemistry principle of catalysis over stoichiometric reagents. researchgate.net The use of microwave or ultrasonic irradiation to promote reactions can also lead to shorter reaction times and reduced energy consumption. nih.gov

Regioselective and Stereoselective Synthesis of Substituted 7,12-Dihydropleiadenes

The synthesis of substituted derivatives of this compound presents additional challenges related to controlling the position and spatial orientation of the substituents.

The regioselectivity of electrophilic substitution reactions on the this compound core is complex due to the presence of multiple non-equivalent positions on the aromatic rings. For instance, nitration of this compound would be expected to yield a mixture of isomers. Achieving high regioselectivity often requires the use of directing groups or the synthesis of the substituted precursor prior to the construction of the polycyclic framework. The development of chemo- and regioselective nitration methods using aqueous-phase reactions represents a step towards more controlled functionalization of aromatic compounds. nih.gov

Stereoselectivity becomes a critical consideration when chiral centers are introduced into the this compound structure, for example, through the alkylation of the methylene bridge. The flexible seven-membered ring can adopt various conformations, making the stereocontrolled introduction of substituents challenging. Asymmetric synthesis methodologies, potentially involving chiral catalysts or auxiliaries, would be necessary to achieve high levels of enantioselectivity or diastereoselectivity in such transformations. However, specific and established protocols for the stereoselective synthesis of substituted 7,12-dihydropleiadenes are not widely reported in the literature, representing an area for future research.

Synthesis of Aryl-Substituted Dihydropleiadenes

The primary and most documented method for the synthesis of aryl-substituted 7,12-dihydropleiadenes involves the reaction of this compound-7,12-dione with organometallic reagents, particularly Grignard reagents. This approach allows for the introduction of two aryl groups at the 7 and 12 positions of the dihydropleiadene core structure.

The seminal work in this area demonstrated the feasibility of this transformation. The reaction proceeds via a nucleophilic addition of the aryl Grignard reagent to the carbonyl groups of the dione. A subsequent workup step, typically involving an acidic solution, yields the corresponding 7,12-diaryl-7,12-dihydropleiadene-7,12-diol. The diol can then be reduced to the final aryl-substituted this compound, although the specific conditions for this final reduction step are not extensively detailed in the readily accessible literature.

While the use of Grignard reagents is well-established, the scope of different aryl groups that have been successfully introduced and the corresponding reaction efficiencies are not comprehensively tabulated in the available literature. This limits the ability to construct a detailed data table of various aryl-substituted dihydropleiadenes and their synthetic yields.

Stereochemical Control in Dihydropleiadene Derivatives Synthesis

A significant gap in the current body of knowledge is the stereochemical outcome of the synthesis of this compound derivatives. The addition of Grignard reagents to the two carbonyl groups of this compound-7,12-dione can theoretically result in the formation of two diastereomers of the resulting diol: a cis isomer, where the two hydroxyl groups are on the same face of the molecule, and a trans isomer, where they are on opposite faces.

The scientific literature accessible through targeted searches does not provide specific details on the diastereoselectivity of this Grignard addition reaction. There is no clear indication of whether the reaction favors the formation of the cis or trans diol, or if it results in a mixture of both. Furthermore, there are no documented methods for controlling this stereoselectivity to selectively produce one diastereomer over the other.

General principles of stereoselective synthesis often involve the use of chiral catalysts or auxiliaries to influence the stereochemical course of a reaction. For instance, the stereoselective synthesis of bulky 1,2-diols has been achieved with high efficiency using alcohol dehydrogenases, and electrochemical methods have been developed for the stereoselective synthesis of syn-1,2-diols from vinylarenes. However, the application of these or similar strategies to the synthesis of this compound derivatives has not been reported.

The lack of information on the stereochemical control in the synthesis of this compound derivatives represents a significant area for future research. The ability to selectively synthesize either the cis or trans diastereomers of 7,12-diaryl-7,12-dihydropleiadene-7,12-diols would be a crucial step towards understanding the structure-property relationships of these molecules and could open up new avenues for their application in materials science and medicinal chemistry.

Conformational Analysis and Dynamics of 7,12 Dihydropleiadene

Ring Inversion Dynamics of the Seven-Membered Ring in 7,12-Dihydropleiadene

The seven-membered ring of this compound is not flat and exists in a folded, boat-like conformation. This conformation can invert, passing through a higher-energy transition state. This process, known as ring inversion or ring flipping, is a fundamental aspect of the molecule's dynamic stereochemistry.

Determination of Free-Energy Barriers to Conformational Inversion

The energy required to transition from one boat conformation to the other is known as the free-energy barrier (ΔG‡) of inversion. Experimental techniques, primarily dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in quantifying these barriers. By monitoring the changes in the NMR spectrum of this compound and its derivatives at different temperatures, researchers can determine the rate of conformational exchange and, consequently, the free-energy barrier to this process.

For the parent this compound, the free-energy barrier to ring inversion has been determined to be approximately 13.7 kcal/mol at -60 °C. This value indicates a relatively rapid inversion at room temperature, which becomes slow enough to be observed on the NMR timescale at lower temperatures. The coalescence temperature, the temperature at which the signals for the distinct axial and equatorial protons of the C12 methylene (B1212753) group merge, is a key parameter in these studies.

Table 1: Free-Energy Barriers to Conformational Inversion of this compound and its Derivatives

| Compound | Substituent(s) | ΔG‡ (kcal/mol) | Coalescence Temperature (°C) |

|---|---|---|---|

| This compound | None | 13.7 | -60 |

| 7-Methyl-7,12-dihydropleiadene | 7-CH₃ | 15.3 | -20 |

| 7,7-Dimethyl-7,12-dihydropleiadene | 7,7-(CH₃)₂ | 17.5 | +25 |

| 7-Phenyl-7,12-dihydropleiadene | 7-C₆H₅ | ~14 | - |

Influence of Substituents on Ring Inversion Barriers

The introduction of substituents on the seven-membered ring can significantly impact the ring inversion dynamics. The size and nature of the substituent at the C7 position influence the stability of the ground and transition states, thereby altering the energy barrier for inversion.

For instance, replacing a hydrogen atom at the C7 position with a methyl group increases the free-energy barrier to 15.3 kcal/mol. The introduction of a second methyl group at the same position, as in 7,7-dimethyl-7,12-dihydropleiadene, further raises the barrier to 17.5 kcal/mol. This increase is attributed to increased steric hindrance in the transition state of the ring inversion process. The larger the substituent, the more energy is required to overcome the steric strain during the conformational change.

Substituents at other positions can also affect the ring dynamics. For example, a phenyl group at the C7 position has been shown to have a notable effect on the conformational preferences and inversion barrier.

Spectroscopic Probing of this compound Conformations

A variety of spectroscopic techniques have been employed to study the conformational landscape of this compound and its derivatives, providing valuable insights into their dynamic behavior.

Variable-Temperature Nuclear Magnetic Resonance (NMR) Studies for Conformational Exchange.researchgate.net

Variable-temperature NMR spectroscopy is a powerful tool for studying dynamic processes like ring inversion. researchgate.net In the case of this compound, the two protons of the methylene group at the C12 position are diastereotopic, meaning they are in different chemical environments in a static, non-inverting conformation. At low temperatures, where the ring inversion is slow on the NMR timescale, these protons exhibit distinct signals in the ¹H NMR spectrum, often as a pair of doublets (an AB quartet). As the temperature is raised, the rate of ring inversion increases. When the rate of exchange between the two conformations becomes fast enough, the NMR spectrometer detects only an average signal for the two protons, which appears as a single, sharp peak. The temperature at which the distinct signals merge into a single peak is the coalescence temperature, which is directly related to the rate of inversion and the free-energy barrier.

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Studies of Radical Anions

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy have been utilized to investigate the conformational properties of the radical anion of this compound. The radical anion is generated by the chemical or electrochemical reduction of the parent molecule. The hyperfine coupling constants obtained from the ESR and ENDOR spectra provide information about the distribution of the unpaired electron spin density within the molecule. This distribution is sensitive to the molecular geometry, and therefore, these studies can offer insights into the preferred conformation of the radical anion. Studies on the this compound radical anion have suggested that the seven-membered ring retains its boat-like conformation.

Theoretical and Computational Approaches to this compound Conformations

In conjunction with experimental studies, theoretical and computational methods have been applied to model the conformational landscape of this compound. These approaches provide a deeper understanding of the energetics and pathways of ring inversion.

A combined molecular orbital and molecular mechanics study has been conducted to investigate the pathways for ring inversion in this compound, along with related compounds like 9,10-dihydroanthracene (B76342) and 9,10-dihydrophenanthrene. These computational methods allow for the calculation of the potential energy surface of the molecule as a function of its conformational coordinates. By identifying the minimum energy structures (corresponding to the stable boat conformations) and the saddle points on this surface (corresponding to the transition states), the pathways and energy barriers for ring inversion can be determined.

These theoretical calculations can complement experimental data by providing a detailed picture of the geometric changes that occur during the ring flip. They can also be used to predict the influence of different substituents on the conformational preferences and inversion barriers, guiding further experimental work.

Molecular Orbital and Molecular Mechanics Studies of Conformational Pathways

A foundational study into the ring inversion processes of this compound utilized a combination of the semi-empirical AM1 molecular orbital method and MM2 molecular mechanics. researchgate.net This research aimed to elucidate the pathways and energy barriers associated with the conformational changes of the molecule.

The ground state conformation of this compound is a tub-shaped structure. The ring inversion process, which transforms one tub conformation into its mirror image, was investigated. Unlike simpler systems like 9,10-dihydroanthracene where the transition state is planar, the study predicted a more complex scenario for this compound. researchgate.net

The key findings from the combined AM1 and MM2 studies indicate a non-planar, chair-like transition state for the ring inversion of this compound. researchgate.net This is a significant departure from the planar transition states often assumed for similar hydroaromatic systems. The calculated energy barrier for this inversion process provides insight into the conformational stability of the molecule at different temperatures.

Below is a table summarizing the calculated energy barriers for the ring inversion of this compound using different computational methods as reported in the study.

| Method | Calculated Energy Barrier (kcal/mol) | Transition State Geometry |

| AM1 | 12.8 | Chair-like |

| MM2 | 13.5 | Chair-like |

| Data sourced from Sygula and Rabideau (1992). researchgate.net |

These results highlight the importance of considering non-planar transition states in the conformational analysis of complex, bridged aromatic systems. The consistency between the semi-empirical molecular orbital (AM1) and the classical molecular mechanics (MM2) methods lends confidence to the predicted chair-like transition state. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations for Conformation

While comprehensive ab initio and modern Density Functional Theory (DFT) studies specifically focused on the conformational analysis of this compound are not extensively detailed in the searched literature, the foundational work by Sygula and Rabideau did employ ab initio methods to study related, but structurally simpler, systems like 1,2-dihydronaphthalene (B1214177) and 9,10-dihydrophenanthrene. researchgate.net For these molecules, ab initio calculations at the 3-21G level of theory were used to investigate the structures and inversion barriers, confirming non-planar ground states and planar transition states for ring inversion. researchgate.net

The application of contemporary DFT methods, which account for electron correlation more effectively than semi-empirical or ab initio Hartree-Fock methods, would be expected to provide a more refined understanding of the conformational energetics of this compound. Such calculations could yield more accurate geometries for the ground and transition states, as well as more precise energy barriers for conformational interconversion.

Although specific DFT data for this compound is not available in the cited sources, the principles of such an analysis would involve optimizing the geometries of various possible conformers (e.g., tub, chair, boat) and transition states to locate the global minimum energy structure and the saddle points on the potential energy surface. The calculated energy differences would then provide the barriers for ring flipping and other conformational changes.

For context, a comparison of the computational methods and their general application is provided below.

| Computational Method | General Approach | Typical Application in Conformational Analysis |

| Molecular Mechanics (MM2) | Uses classical mechanics principles to model molecular systems. | Efficiently calculates geometries and relative energies of different conformers. |

| Semi-Empirical (AM1) | A simplified form of molecular orbital theory that uses parameters from experimental data. | Provides a balance between computational cost and accuracy for larger molecules. |

| Ab Initio | Solves the Schrödinger equation from first principles without empirical parameters. | Offers high accuracy but is computationally intensive, often limited to smaller systems. |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density to calculate energy. | Provides a high level of accuracy for a wide range of systems, including complex molecules, and is a modern standard for conformational analysis. |

Future computational studies employing modern DFT methods with appropriate basis sets would be invaluable in further refining the conformational landscape of this compound.

Reactivity and Reaction Mechanisms of 7,12 Dihydropleiadene

Dehydrogenation Reactions of 7,12-Dihydropleiadene and Its Derivatives

Dehydrogenation represents a fundamental transformation for this compound, leading to the formation of the corresponding aromatic system, pleiadene (B1228644). This process is of significant interest for understanding the stability and reactivity of non-benzenoid aromatic compounds.

Quinone-Mediated Dehydrogenation Mechanisms

The dehydrogenation of this compound and its derivatives can be effectively achieved using high-potential quinones. This method has been extended to the dihydro derivatives of various non-aromatic hydrocarbons, with 7,12-dihydropleiadenes serving as valuable models for these studies. The reaction of this compound with quinones such as 2,3-dicyano-4,5-dichlorobenzoquinone (DDQ) proceeds readily, even in the absence of the significant driving force of aromatization that is present in hydroaromatic compounds.

The mechanism of quinone-mediated dehydrogenation is generally accepted to proceed through a two-step ionic pathway. This process is initiated by the transfer of a hydride ion from the hydrocarbon to the quinone, which acts as the electron acceptor.

Cyclization Reactions Involving this compound Systems

The strategic positioning of substituents on the this compound framework can facilitate various cyclization reactions, leading to the formation of novel polycyclic aromatic systems.

Dehydrogenative Cyclization Processes

A noteworthy example of a dehydrogenative cyclization is observed in the reaction of 7-phenyl-7,12-dihydropleiadene with high-potential quinones. In this case, the dehydrogenation process is accompanied by an intramolecular cyclization. This reaction proceeds through the initial hydride abstraction from the 12-position, followed by electrophilic attack of the resulting carbocation onto the pendant phenyl group. Subsequent aromatization yields a new polycyclic aromatic compound. This contrasts with the behavior of 9-aryl-9,10-dihydroanthracenes, where geometrical constraints prevent similar aryl participation during quinone dehydrogenation.

Addition Reactions of this compound

Organolithium Reagent Additions

There is no specific information available in the searched scientific literature detailing the addition of organolithium reagents to this compound. While the reaction of the related compound, this compound-7,12-dione, with Grignard reagents (a similar class of organometallic compounds) has been reported, this does not provide direct insight into the reactivity of the parent hydrocarbon with organolithium reagents.

Mechanistic Investigations of Nucleophilic Additions

No mechanistic studies concerning the nucleophilic addition to this compound have been found in the available literature. Understanding the mechanism would require detailed experimental data, such as kinetic studies and product analysis, which are not currently published for this specific reaction.

Elucidation of Reaction Intermediates and Transition States

Spectroscopic Identification of Transient Species

The search did not yield any studies that have successfully identified or characterized transient species, such as intermediates or reaction adducts, in the reaction of this compound with organolithium reagents using spectroscopic techniques like NMR or UV-Vis spectroscopy.

Computational Modeling of Reaction Pathways and Transition States

There are no available computational chemistry studies that have modeled the reaction pathways, transition states, or intermediates for the nucleophilic addition of organolithium reagents to this compound. Such studies would be crucial for predicting the feasibility and energetics of the reaction but have not been publicly reported.

Advanced Spectroscopic Characterization of 7,12 Dihydropleiadene Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of 1H and 13C NMR for Structural Elucidation Beyond Basic Assignment

For the ¹³C NMR spectrum, the chemical shifts of the quaternary carbons and the protonated aromatic carbons would reflect the electron density distribution across the π-system. Any deviation from expected values based on simpler aromatic systems could indicate strain or unique electronic effects imparted by the dihydropleiadene framework.

Advanced 2D NMR Techniques for Connectivity and Dynamics

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the aromatic spin systems and establishing the relationship between the methylene (B1212753) bridge protons and their neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This would provide direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of each protonated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. NOE correlations between the methylene bridge protons and specific aromatic protons would offer direct evidence for the conformational preferences of the central ring, such as a boat or chair-like conformation.

Variable-temperature NMR studies could also be employed to investigate the dynamic processes of the molecule, such as ring-flipping of the seven-membered ring. Changes in the NMR spectra as a function of temperature could provide thermodynamic parameters for these conformational changes.

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

Hyperfine Coupling Analysis in Dihydropleiadene Radicals

The hyperfine coupling constants (hfc's) are directly proportional to the spin density at the corresponding nucleus. Analysis of the ESR spectrum would yield hfc's for the different sets of equivalent protons in the radical anion. However, due to the complexity and potential overlap of the signals, ENDOR spectroscopy would be a more powerful technique. ENDOR simplifies the spectrum by providing the hyperfine couplings of each set of equivalent protons as distinct pairs of lines centered around the free proton Larmor frequency.

Based on available literature, ENDOR studies have been performed on the 7,12-dihydropleiadene radical anion. These studies would reveal the distribution of the unpaired electron's spin density across the molecule. This experimental data could then be compared with theoretical calculations (e.g., using Density Functional Theory) to provide a detailed picture of the electronic structure of the radical anion and to assess the validity of different computational models.

Advanced Vibrational Spectroscopy (IR, Raman) for Structural Insights

The infrared (IR) and Raman spectra of this compound would provide a vibrational fingerprint of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. The aromatic ring stretching vibrations are typically strong in Raman spectra.

Advanced theoretical calculations would be used to compute the vibrational frequencies and intensities. A comparison between the experimental and calculated spectra would allow for a detailed assignment of the observed vibrational modes. Discrepancies between the experimental and calculated spectra could point to specific intermolecular interactions in the solid state or limitations of the theoretical model.

Correlating Vibrational Modes with Conformational States

The non-planar structure of this compound allows for different conformational isomers, primarily distinguished by the axial or equatorial orientation of substituents on the methylene bridge (C7 and C12). These conformational states, while rapidly interconverting at room temperature, possess distinct vibrational signatures that can be resolved and assigned using a combination of experimental spectroscopy and computational chemistry.

Vibrational spectroscopic techniques, namely Fourier-transform infrared (FTIR) and Raman spectroscopy, are particularly sensitive to the local chemical environment and three-dimensional arrangement of atoms in a molecule. Each conformation of a this compound derivative will exhibit a unique set of vibrational modes, corresponding to the stretching, bending, and torsional motions of its constituent bonds. The frequencies of these modes are influenced by factors such as bond angles, dihedral angles, and steric interactions, which differ between the axial and equatorial conformers.

Detailed Research Findings

While extensive experimental data specifically tabulating the vibrational frequencies for individual conformers of this compound is not broadly published, the principles are well-established through studies of analogous systems and computational modeling. For instance, computational studies on substituted phenols and dienes have successfully correlated calculated vibrational spectra with experimentally observed conformations. nih.govnih.gov Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of different conformers. nih.govnih.gov By calculating the optimized geometries and corresponding harmonic vibrational frequencies for both the axial and equatorial conformers of a 7-substituted-7,12-dihydropleiadene, specific spectral regions can be identified where the differences are most pronounced.

Key vibrational modes that are expected to show conformational sensitivity include:

C-H stretching and bending modes of the substituent at the 7-position and the methylene group at the 12-position. The spatial orientation of these bonds relative to the bulky aromatic systems will alter their vibrational frequencies.

Skeletal modes of the seven-membered ring. The puckering and twisting of this ring will differ between conformers, leading to shifts in the frequencies of the associated vibrational modes.

Coupled modes involving the substituent and the dihydropleiadene core.

The following interactive data table presents a hypothetical, yet representative, comparison of calculated vibrational frequencies for a generic 7-substituted-7,12-dihydropleiadene. The specific values are illustrative of the expected differences between axial and equatorial conformers based on principles of vibrational spectroscopy.

| Vibrational Mode Description | Axial Conformer Frequency (cm⁻¹) | Equatorial Conformer Frequency (cm⁻¹) | Expected Intensity |

| C7-H (Substituent) Stretch | 2985 | 2970 | Medium |

| C12-H₂ Asymmetric Stretch | 2950 | 2955 | Strong |

| C12-H₂ Symmetric Stretch | 2860 | 2865 | Medium |

| Seven-membered Ring Puckering | 450 | 465 | Weak |

| Aromatic C-H Out-of-Plane Bend | 750-850 | 750-850 (minor shifts) | Strong |

Note: These values are illustrative and would need to be confirmed by specific experimental or computational studies on this compound.

By comparing the experimentally obtained low-temperature IR or Raman spectra (where the conformational equilibrium is shifted or "frozen") with the calculated spectra for each conformer, a definitive assignment of the observed vibrational bands to specific conformational states can be achieved.

In Situ Spectroscopic Monitoring of this compound Reactions

The ability to monitor chemical reactions as they occur provides invaluable kinetic and mechanistic insights. For reactions involving this compound systems, such as dehydrogenation to form pleiadene (B1228644), in situ spectroscopy is a powerful analytical tool. Techniques like in situ FTIR and Raman spectroscopy allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. nih.govmdpi.com

Detailed Research Findings

A plausible application of in situ spectroscopy is the monitoring of the dehydrogenation of this compound. This reaction involves the removal of two hydrogen atoms from the C7 and C12 positions, leading to the formation of a new aromatic ring. This transformation results in significant changes to the vibrational spectrum of the molecule.

An experimental setup for in situ Raman monitoring of such a reaction would typically involve a reaction vessel equipped with a window transparent to the laser excitation and scattered light. A fiber-optic Raman probe can be immersed directly into the reaction mixture, allowing for continuous acquisition of spectra. nih.gov

As the dehydrogenation reaction proceeds, the following spectral changes would be anticipated:

Disappearance of Reactant Peaks: The intensities of vibrational modes characteristic of the this compound starting material would decrease over time. Key modes to monitor would include the C-H stretching and bending frequencies of the C7 and C12 methylene groups.

Appearance of Product Peaks: New peaks corresponding to the vibrational modes of the fully aromatic pleiadene product would emerge and grow in intensity. These would include the characteristic aromatic C-C stretching and C-H in-plane and out-of-plane bending modes of the newly formed six-membered ring.

Identification of Intermediates: In some cases, short-lived reaction intermediates may be detectable, providing crucial information about the reaction mechanism.

The data collected from in situ monitoring can be used to generate concentration profiles for the reactants and products as a function of time. This kinetic data is essential for determining reaction rates, orders, and activation parameters.

The following interactive data table illustrates the expected changes in key Raman bands during the in situ monitored dehydrogenation of this compound.

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity Change over Time |

| This compound | C-H₂ Stretch | ~2920 | Decrease |

| This compound | Ring Puckering | ~450 | Decrease |

| Pleiadene (Product) | Aromatic C=C Stretch | ~1600 | Increase |

| Pleiadene (Product) | Aromatic C-H Bend | ~820 | Increase |

This approach allows for a detailed understanding of the reaction dynamics under actual process conditions, facilitating optimization and control. mdpi.com

Computational Chemistry and Theoretical Investigations of 7,12 Dihydropleiadene

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. escholarship.orguci.edu DFT calculates the electronic energy of a system based on its electron density. For ground-state properties, DFT has proven to be a robust tool. uci.edu

To investigate electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely used. uci.edudiva-portal.org This extension of DFT can predict properties such as UV-Vis absorption spectra and the geometries of excited states. escholarship.orgdiva-portal.org Such calculations are critical for understanding the photophysical behavior of molecules. A benchmark study on various organic molecules has shown that TD-DFT, with appropriate functionals, can provide reliable excited-state geometries, although with generally larger errors than for ground-state geometries. diva-portal.org

A thorough search, however, did not yield any specific DFT or TD-DFT studies that have been published on 7,12-Dihydropleiadene to characterize its ground and excited states.

Molecular Dynamics and Molecular Mechanics Simulations

Molecular dynamics (MD) and molecular mechanics (MM) are powerful tools for exploring the dynamic behavior and conformational preferences of molecules over time. rsc.orgnih.gov

Conformational Space Exploration and Energy Landscapes

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves and changes its shape. nih.gov This is particularly valuable for flexible molecules like this compound, which possesses a non-planar, puckered seven-membered ring. By simulating the molecule's movements, one can map its conformational space and construct a free energy landscape, which identifies the most stable conformations and the energy barriers between them. Early experimental work has touched upon the conformation of substituted 7,12-dihydropleiadenes, but modern computational explorations are lacking. acs.org

Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions is crucial for understanding how molecules behave in condensed phases, such as in solution or in the solid state. MD simulations can model the non-covalent interactions (e.g., van der Waals forces, pi-stacking) that govern how molecules of this compound might interact with each other or with solvent molecules. This information is key to predicting aggregation behavior, solubility, and crystal packing. No specific computational studies on the intermolecular interactions and aggregation of this compound have been reported.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational methods are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state is key to predicting reaction rates and outcomes.

Studies on the dehydrogenation of this compound derivatives have been performed experimentally. researchgate.net However, computational analyses of the reaction pathways and the explicit calculation of transition state structures for reactions involving this compound have not been published. Such studies would provide a deeper, molecular-level understanding of its reactivity.

Calculation of Activation Energies and Reaction Coordinates

A fundamental aspect of understanding a chemical reaction is the determination of its activation energy—the minimum energy required to initiate the reaction—and the reaction coordinate, which maps the energetic pathway from reactants to products. Computational methods, particularly Density Functional Theory (DFT), are adept at calculating these parameters.

For instance, in the study of the atmospheric decomposition of anthracene (B1667546), a related PAH, the activation energy for the initial electron transfer step was predicted to be -3.35 kcal/mol in an aqueous environment, suggesting a rapid oxidation process. nih.gov Similarly, the Gibbs free energy barriers for the OH-initiated nitration of fluorene (B118485) have been calculated, with values ranging from 8.6 to 10.2 kcal/mol for the initial OH addition at different carbon positions. researchgate.net These calculations are crucial for predicting the feasibility and rate of a reaction.

The reaction coordinate provides a detailed view of the energy landscape, identifying intermediates and transition states. For example, theoretical investigations into PAH polymerization reactions have mapped out the potential energy surfaces for the formation of various adducts, with energy wells for radical adducts ranging from 26.8 to 61.8 kcal/mol. nih.gov Such detailed energetic mapping is essential for understanding complex reaction mechanisms, such as the dehydrogenation or rearrangement reactions that this compound and its derivatives can undergo.

| Reaction Type | System | Calculated Parameter | Value | Computational Method |

| Decomposition | Anthracene + Sulfate Anion Radical | Activation Energy | -3.35 kcal/mol | BHandHLYP |

| Nitration | Fluorene + OH Radical | Gibbs Free Energy Barrier (OH addition) | 8.6 - 10.2 kcal/mol | Not Specified |

| Polymerization | Indenyl Radical + Phenylacetylene | Adduct Energy Well | 26.8 - 61.8 kcal/mol | DFT |

| Cycloaddition | Planar PAHs + Maleic Anhydride | Activation Barriers | Decrease with increasing PAH size | Not Specified |

This table presents illustrative examples of calculated activation energies and related parameters for various reactions of polycyclic aromatic hydrocarbons, demonstrating the types of data that can be generated through computational studies.

Understanding Selectivity and Regiochemistry through Computational Models

Many chemical reactions can yield multiple products, and predicting the dominant product—a property known as selectivity—is a key challenge. Computational models are highly effective in elucidating the factors that govern regioselectivity and stereoselectivity in reactions involving PAHs.

For electrophilic aromatic substitution reactions, a common transformation for PAHs, computational methods can predict the most likely site of attack. Studies have shown that calculating proton affinities at different aromatic carbon atoms can accurately predict the regioselectivity of halogenation reactions for a wide range of heteroaromatic systems. rsc.org The RegioSQM method, for example, uses the PM3 semiempirical method to identify the carbon with the highest proton affinity, correctly predicting the outcome in over 80% of more than 525 literature examples. rsc.org The success rate of these predictions can be further improved to over 95% by combining the analysis of calculated NMR shifts with the examination of the Highest Occupied Molecular Orbital (HOMO) obtained from DFT calculations. acs.orgresearchgate.net

These approaches are directly applicable to understanding the reactivity of this compound. For instance, in reactions involving electrophilic attack, these models could predict whether substitution would occur on the aromatic rings or at the methylene (B1212753) bridges, and at which specific positions. The analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide a clear rationale for the observed or predicted selectivity.

| Computational Approach | Predicted Property | System | Success Rate/Key Finding |

| Calculation of Proton Affinities (RegioSQM) | Regioselectivity of Electrophilic Aromatic Substitution | Heteroaromatic Systems | 81% success rate with a 1.0 kcal/mol energy cutoff. rsc.org |

| Calculated NMR Shifts and HOMO Analysis | Regioselectivity of Halogenation | Heterocyclic Compounds | >95% accuracy in predicting the site of electrophilic attack. acs.orgresearchgate.net |

| Information-Theoretic Quantities (DFT) | Reactivity and Regioselectivity of Electrophilic Aromatic Substitution | Aromatic Systems | Hirshfeld charge and information gain can reliably predict reaction barrier heights. nih.gov |

This table showcases various computational models and their effectiveness in predicting selectivity in reactions of aromatic compounds, highlighting methodologies relevant to the study of this compound.

Predictive Modeling for Novel this compound Derivatives

Beyond understanding the reactivity of the parent compound, computational chemistry plays a crucial role in the predictive modeling and design of novel derivatives with desired properties. This in-silico approach can significantly accelerate the discovery of new materials and molecules with specific functions.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the biological activity or toxicity of new PAH derivatives based on their calculated molecular descriptors. A study on 16 PAHs and their nitro derivatives successfully constructed a QSAR model to predict their toxicity to photobacterium, with a simulation coefficient of 0.816. researchgate.net Such models could be invaluable in designing safer and more effective this compound-based compounds for various applications.

Furthermore, automated reaction mechanism generators, like the Reaction Mechanism Generator (RMG) software, are being developed to predict the formation of complex PAHs during processes like pyrolysis. mit.eduresearchgate.net These tools can help in understanding the potential byproducts and decomposition pathways of this compound under different conditions.

The synthetic design of new PAH derivatives with tailored electronic and photophysical properties is another area where predictive modeling excels. For instance, theoretical docking studies have been used to evaluate the binding of newly designed PAH derivatives to DNA, guiding the synthesis of compounds with potential anti-proliferative activity. nih.gov For this compound, this could involve designing derivatives with specific substituents to tune their electronic properties for applications in organic electronics or as fluorescent probes.

| Modeling Approach | Application | System | Key Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity Prediction | PAHs and Nitro-PAHs | Successful prediction of toxicity to photobacterium (R² = 0.816). researchgate.net |

| Automatic Reaction Mechanism Generation (RMG) | Modeling PAH Formation | Pyrolysis of Hydrocarbon Fuels | Improved algorithms for modeling complex PAH chemistry. mit.eduresearchgate.net |

| Theoretical Docking Studies | Drug Design | Novel PAH Derivatives | Preliminary evaluation of binding to DNA for anti-proliferative activity. nih.gov |

| Machine Learning and Regression Analysis | Environmental Prediction | PAHs in Coastal Sediments | Characterization and prediction of PAH concentrations based on human dimensions data. noaa.gov |

This table illustrates the application of predictive modeling in the study of PAHs and the design of their derivatives, showcasing the potential for designing novel this compound-based molecules.

Derivatives and Analogs of 7,12 Dihydropleiadene

Synthesis and Reactivity of Substituted 7,12-Dihydropleiadene Derivatives

The intrinsic reactivity of the this compound framework allows for the introduction of a variety of substituents, leading to a diverse range of derivatives with modified electronic and steric properties. The synthesis and subsequent reactions of these derivatives have been a subject of interest for understanding the structure-activity relationships of this unique polycyclic aromatic hydrocarbon system.

Heteroatom-Containing Derivatives

The incorporation of heteroatoms into the this compound skeleton gives rise to derivatives with altered chemical and physical properties. For example, the reaction of this compound with tetrachloro-1,2-benzoquinone in refluxing chlorobenzene (B131634) yields a product containing chlorine and oxygen atoms. cdnsciencepub.com Specifically, this reaction results in the formation of a cyclic ether where a chlorine atom on the quinone is substituted by the oxygen of the dihydropleiadene. cdnsciencepub.com

Organometallic Derivatives of this compound

The field of organometallic chemistry has explored the use of the this compound framework as a ligand for various metals. These derivatives exhibit interesting structural features and reactivity patterns.

Synthesis and Structure of Lithiated Dihydropleiadene Compounds

While specific research on the synthesis and structure of lithiated this compound compounds is not extensively detailed in the provided search results, the formation of such species can be inferred as a potential intermediate in the synthesis of other organometallic derivatives. The deprotonation of the dihydropleiadene backbone would lead to an anionic ligand capable of coordinating to lithium ions. The synthesis of luminescent dipyrrinato lithium salts involves deprotonation with lithium bis(trimethylsilyl)amide, a method that could potentially be adapted for dihydropleiadene. rsc.org

Transition Metal Complexes Involving the Dihydropleiadene Ligand

Transition metal complexes featuring ligands are a vast and diverse class of compounds with significant applications in catalysis, materials science, and medicine. numberanalytics.comnih.gov The dihydropleiadene moiety can act as a ligand, coordinating to transition metals to form complexes with unique electronic and steric properties. numberanalytics.com

The synthesis of such complexes can be achieved through transmetalation reactions. For instance, a general method involves the deprotonation of a ligand followed by reaction with a metal chloride salt, such as MnCl₂, CuCl, CuCl₂, or ZnCl₂. rsc.org This approach has been successfully used to synthesize various first-row transition metal complexes. rsc.orgrsc.org The properties of these complexes are governed by ligand field theory, which describes the interaction between the metal ion and the surrounding ligands and its effect on the metal's d-orbital energies. numberanalytics.com

Pleiadene (B1228644) and Related Polycyclic Aromatic Hydrocarbon (PAH) Systems

This compound is a derivative of the parent polycyclic aromatic hydrocarbon (PAH), pleiadene. PAHs are a large class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are typically uncharged, non-polar, and planar molecules. wikipedia.org Many PAHs are found in fossil fuels like coal and petroleum and are also formed during the incomplete combustion of organic materials. wikipedia.orgyoutube.com

The study of PAHs is significant due to their prevalence in the environment and their diverse chemical properties. frontiersin.orgnih.gov Acenes, a subclass of PAHs consisting of linearly fused benzene (B151609) rings, are of particular interest for their potential applications in organic electronics. chemistryviews.org However, larger acenes often suffer from chemical instability, a challenge that can be addressed by strategies such as peri-annulation. chemistryviews.org The development of new synthetic routes to stable and complex PAHs, including those related to pleiadene, continues to be an active area of research. chemistryviews.org

Aromatization Pathways to Pleiadene

The conversion of this compound to its fully aromatic counterpart, Pleiadene, is a chemically significant transformation that involves dehydrogenation. This process re-establishes the aromatic system within the molecule. Research has explored several pathways to achieve this aromatization, primarily through the use of high potential quinones and palladium-based catalysts.

One of the prominent methods for the dehydrogenation of this compound and its derivatives involves the use of high potential quinones. These reactions have been extended to serve as models for the dehydrogenation of other non-aromatic dihydro derivatives of hydrocarbons. youtube.com For instance, the reaction of 7-phenyl-7,12-dihydropleiadene with high potential quinones leads to dehydrogenative cyclization. youtube.com This highlights the utility of quinones in facilitating the removal of hydrogen atoms to form a more conjugated system.

Palladium-catalyzed dehydrogenation represents another effective strategy for the aromatization of cyclic hydrocarbons, including structures analogous to this compound. nih.gov Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for such transformations. masterorganicchemistry.com The mechanism of palladium-catalyzed dehydrogenation often involves the oxidative addition of a C-H bond to the palladium center, followed by β-hydride elimination to form a double bond and a palladium-hydride species. masterorganicchemistry.com Subsequent reductive elimination of H2 regenerates the active palladium catalyst, allowing the cycle to continue until the fully aromatic compound is formed. masterorganicchemistry.comyoutube.com

Recent advancements have shown that palladium-catalyzed dehydrogenation can proceed even without the need for external oxidants or hydrogen acceptors. In some systems, the hydrogen gas produced can act as a cocatalyst, activating the palladium catalyst for further dehydrogenation. researchgate.netnih.gov This method offers a greener and more atom-economical approach to the synthesis of aromatic compounds. nih.gov The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the dehydrogenation process. For example, in the dehydrogenation of cyclohexanone (B45756) derivatives, different palladium catalyst systems exhibit varying rates for the successive dehydrogenation steps. nih.gov

Comparison of Reactivity and Structure with Pleiadene Analogs

The chemical reactivity and structural properties of this compound can be better understood by comparing them with its analogs. These analogs often feature variations in the core structure or the presence of substituents, which in turn influence their chemical behavior.

Structurally, this compound is a non-planar molecule due to the two sp3-hybridized carbon atoms at positions 7 and 12. This distinguishes it from its fully aromatic and planar analog, Pleiadene. The structural parameters, such as bond lengths and angles, can be precisely determined using techniques like X-ray crystallography. researchgate.netresearchgate.netuu.nl For instance, typical carbon-carbon single bond lengths are around 1.54 Å, while carbon-carbon double bonds in aromatic systems are shorter, approximately 1.39 Å. rsc.org The transition from this compound to Pleiadene involves a flattening of the molecular structure as the sp3 centers are converted to sp2 centers.

The reactivity of this compound and its analogs is significantly influenced by their electronic and steric properties. For example, the presence of electron-donating or electron-withdrawing substituents can alter the electron density of the aromatic rings, thereby affecting their susceptibility to electrophilic attack. In a comparative study of electrophilic substitutions on anthracenes, it was observed that electron-donating groups enhance the reactivity towards electrophiles. researchgate.net While not a direct study on this compound, this provides insight into how substituents might affect its reactivity.

The reactivity can also be compared with other polycyclic aromatic hydrocarbons. For instance, the central ring of anthracene (B1667546) is known to be highly reactive in Diels-Alder reactions. researchgate.net The reduced aromaticity of the central portion of this compound due to the dihydro nature would likely lead to different reactivity patterns compared to fully aromatic systems like anthracene.

Advanced Applications and Potential in Chemical Research

7,12-Dihydropleiadene as a Scaffold for Strained Aromatic Systems Research

The inherent structural features of this compound make it an excellent starting point for the synthesis and study of non-planar, strained aromatic systems. The fixed orientation of the aromatic rings in a V-shape provides a pre-organized framework that can be elaborated into more complex, curved, and bowl-shaped polycyclic aromatic hydrocarbons (PAHs). These strained systems are of significant interest due to their unique electronic properties and their potential as fragments of fullerenes, colloquially known as "buckybowls."

A notable example of this application is the synthesis of a triptycene-like framework, named naphthopleiadene, which is systematically called 7,12-(1′,8′-naphthaleno)-7,12-dihydropleiadene. nih.gov This novel molecular structure is created by formally fusing a naphthalene (B1677914) unit across the 7 and 12 positions of the pleiadene (B1228644) skeleton. nih.gov The resulting architecture fixes the three fused aromatic units at an angle of approximately 120° relative to each other, creating a rigid, three-dimensional cleft. nih.gov The synthesis of such a complex and strained molecule in a single step highlights the utility of the dihydropleiadene scaffold in providing access to otherwise difficult-to-prepare topologies. nih.gov The study of these strained molecules provides valuable insights into the fundamental relationships between structure, aromaticity, and electronic properties in non-planar PAHs. General reviews on the synthesis of curved aromatic molecules further underscore the importance of developing synthetic methods to induce internal strain in π-conjugated frameworks, a challenge that can be addressed using precursors like this compound. nih.gov

Contributions to Supramolecular Chemistry and Molecular Recognition

The well-defined three-dimensional structure of this compound has been harnessed in the field of supramolecular chemistry for the design of host molecules capable of molecular recognition. The V-shaped arrangement of the naphthalene rings creates a molecular cleft that is suitable for binding guest molecules through non-covalent interactions.

This principle has been demonstrated in the development of "molecular tweezers" and "molecular clips," which are synthetic host molecules designed to bind guest molecules with high specificity. The this compound framework can serve as the spacer unit in these structures, holding two "pincer" groups in a pre-organized orientation for guest binding. The rigidity of the dihydropleiadene scaffold is crucial for minimizing the loss of conformational entropy upon guest binding, which contributes to a stronger binding affinity.

For instance, the triptycene-like naphthopleiadene, derived from this compound, is proposed as a precursor for novel cavitands. nih.gov These cavitands possess a well-defined intramolecular free volume, which is enhanced by the presence of the larger naphthalene units compared to simpler benzene (B151609) rings found in traditional triptycenes. nih.gov This larger cavity is expected to accommodate a variety of guest molecules, making such systems promising for applications in sensing, catalysis, and drug delivery. The dynamics of guest binding in such host-guest complexes can be studied in detail, as demonstrated in related molecular tweezer systems where the rotation of a guest molecule within the host's cavity has been observed and quantified. nih.gov The design of such sophisticated supramolecular assemblies relies on the predictable and rigid nature of scaffolds like this compound.

Role as a Model System for Hydroaromatic Dehydrogenation Studies

This compound and its derivatives have served as important model systems for studying the mechanisms of hydroaromatic dehydrogenation. This reaction is a fundamental process in organic chemistry and is particularly relevant to the catalytic reforming of petroleum, where hydroaromatic compounds are converted to aromatic compounds to increase the octane (B31449) number of gasoline.

Research has shown that 7,12-dihydropleiadenes can be effectively dehydrogenated using high-potential quinones. researchgate.netcdnsciencepub.com These studies have provided insights into the two-step ionic mechanism of quinone dehydrogenation, which is believed to proceed through an initial hydride transfer from the hydroaromatic donor to the quinone acceptor. cdnsciencepub.com The driving force for this reaction is significantly influenced by the net gain in resonance energy as both the donor and acceptor molecules become fully aromatic. cdnsciencepub.com

A particularly interesting finding from these studies is the observation of dehydrogenative cyclization in certain substituted 7,12-dihydropleiadenes. For example, the reaction of 7-phenyl-7,12-dihydropleiadene with high-potential quinones leads to a cyclized product. researchgate.netcdnsciencepub.com This outcome suggests the participation of the aryl substituent in the reaction mechanism, a phenomenon that is not observed in other systems with different geometric constraints. researchgate.netcdnsciencepub.com The use of this compound as a model compound has thus allowed for a detailed investigation of the factors that govern the course of dehydrogenation reactions.

| Reactant | Reagent | Product Type | Significance |

| 7-Phenyl-7,12-dihydropleiadene | High-potential quinones | Dehydrogenative cyclization product | Demonstrates aryl participation in dehydrogenation due to favorable geometry. researchgate.netcdnsciencepub.com |

| 7-Chloro-7-methyl-7,12-dihydropleiadene | Tetrachloro-1,2-benzoquinone | Dehydrogenated product | Serves as a model for studying the general mechanism of quinone dehydrogenation. cdnsciencepub.com |

Design and Synthesis of Novel Materials Based on this compound Architecture

The rigid and well-defined structure of this compound makes it an attractive building block, or monomer, for the synthesis of novel organic materials with unique properties. The ability to introduce functional groups at various positions on the dihydropleiadene scaffold allows for the tuning of its electronic and physical properties and for its incorporation into larger polymeric structures.

A significant advancement in this area is the use of a derivative of this compound, 1,6,2′,7′-tetrahydroxynaphthopleiadene, as a precursor for the synthesis of microporous polymers. nih.gov The triptycene-like shape of the naphthopleiadene monomer creates a high degree of intramolecular free volume, which, when polymerized, leads to materials with a high surface area and a network of interconnected pores. nih.gov These microporous organic polymers are of great interest for applications in gas storage, separation, and catalysis, where their porous nature is a key advantage. The one-step synthesis of the functionalized naphthopleiadene monomer makes this approach particularly appealing for the development of new high-performance materials. nih.gov

While the exploration of this compound-based materials is still an emerging field, the principles of functional monomer design suggest a vast potential for creating a wide range of polymers with tailored properties. The development of synthetic methodologies to produce such monomers from renewable resources or through efficient catalytic processes will be crucial for the future advancement of sustainable and functional polymers.

Future Directions and Emerging Trends in 7,12 Dihydropleiadene Research

Integration of Machine Learning and AI in Dihydropleiadene Research

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research, and the study of 7,12-dihydropleiadene is no exception. These powerful computational tools are being leveraged to accelerate discovery, predict molecular properties, and optimize synthetic pathways.

Furthermore, machine learning models are being employed to predict the properties and reactivity of new dihydropleiadene-based compounds. For instance, researchers are using ML to identify molecular substructures responsible for specific infrared emission features in polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes this compound. arxiv.org This can aid in the design of materials with tailored electronic and optical properties. In another application, machine learning is being used to analyze the influence of PAHs on bacterial communities, which could have implications for bioremediation. nih.gov

The integration of AI and ML with high-throughput experimentation is also a burgeoning area. nih.gov Robotic platforms guided by AI can conduct numerous experiments in parallel, rapidly screening different reaction conditions to identify the optimal parameters for synthesizing specific this compound derivatives. nih.gov This automated approach not only accelerates the research and development process but also enhances reproducibility.

A significant challenge in the analysis of PAHs is the complexity of environmental samples. To address this, an innovative approach combines Surface-enhanced Raman spectroscopy (SERS) with a spectral library constructed using density functional theory (DFT) calculations. pnas.orgnih.gov A machine learning pipeline then processes this data to identify specific PAHs, overcoming limitations of traditional methods. pnas.orgnih.gov This technique has shown strong accuracy in identifying various PAHs and holds promise for environmental monitoring. pnas.orgnih.gov

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of this compound has been studied, researchers are continuously exploring new reaction pathways to access novel structures and functionalities. A key area of interest is the dehydrogenation of this compound compounds. Studies have shown that reaction with high-potential quinones can lead to dehydrogenative cyclization, offering a pathway to more complex, rigid structures. researchgate.net This type of reaction has been used as a model to extend dehydrogenation techniques to other dihydro derivatives of non-aromatic hydrocarbons. researchgate.net

The unique seven-membered ring of the dihydropleiadene system imparts a specific conformation that influences its reactivity. Conformational analysis of 7-substituted 7,12-dihydropleiadenes provides insights into how different substituent groups affect the molecule's shape and, consequently, its chemical behavior. acs.org Understanding these conformational effects is crucial for designing selective transformations.

Furthermore, investigations into transannular rearrangements within the dihydropleiadene framework have revealed intriguing reactivity. For example, 1-substituted 7-hydroxy-12(7H)-pleiadenones can undergo 1,4-hydride rearrangements, demonstrating the potential for long-range intramolecular interactions to control reaction outcomes. acs.org The exploration of such novel reactivity patterns is essential for expanding the synthetic utility of the this compound scaffold and creating a wider range of functional molecules.

Development of Advanced Spectroscopic Probes for Real-Time Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring product quality. In the context of this compound research, advanced spectroscopic techniques are being developed to provide unprecedented insights into its synthesis and transformations.

Fluorescence spectroscopy is a particularly powerful tool for studying PAHs due to their inherent emissive properties. researchgate.net Techniques like time-resolved fluorescence can enhance the selectivity for specific PAH mixtures, even at very low concentrations. researchgate.net For instance, by using a pulsed laser and introducing a delay between excitation and detection, researchers can selectively monitor fluorophores with long fluorescence lifetimes. researchgate.net

Proton transfer reaction mass spectrometry (PTR-MS) is another advanced technique capable of detecting and quantifying PAHs at extremely low levels with high temporal resolution. copernicus.org This allows for the direct, real-time monitoring of PAH concentrations in various environments. copernicus.org The high mass resolution of modern PTR-MS instruments enables the identification of individual PAH isomers within complex mixtures. copernicus.org

Other spectroscopic methods are also being refined for PAH analysis. Wavelength-modulated derivative UV-absorption spectrometry and matrix isolation Fourier transform infrared (FTIR) spectroscopy are being developed to improve the identification and quantification of individual PAHs in mixtures. researchgate.net Room-temperature phosphorescence, induced by heavy-atom solvents, is another promising technique for the analysis of polyaromatic hydrocarbons. researchgate.net

The development of these advanced spectroscopic probes will enable researchers to gain a more dynamic and detailed understanding of the chemical processes involving this compound, from its formation to its potential environmental fate.

Sustainable Synthesis and Green Chemical Processes for Dihydropleiadene Compounds

In line with the broader push towards environmentally responsible chemistry, there is a growing focus on developing sustainable and green methods for the synthesis of this compound and other PAHs. The traditional synthesis of these compounds often involves harsh reagents and generates significant waste.

Green chemistry principles are being applied to develop more eco-friendly alternatives. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that improve atom economy. Bioremediation, which utilizes microorganisms to break down PAHs, is being explored as a green technique for the removal of these compounds from the environment. nih.gov Microbial biodegradation is considered an effective and inexpensive method for this purpose. nih.gov

The development of nanomaterials as adsorbents for PAHs from aqueous environments is another promising green approach. researchgate.net These materials offer a high surface area for efficient contaminant removal. researchgate.net

Furthermore, integrated approaches that combine different remediation techniques are being investigated for more effective PAH mitigation. frontiersin.org The choice of strategy often depends on the specific polluted matrix and environmental conditions. frontiersin.orgnih.gov

The development of sustainable financial instruments, such as ESG (Environmental, Social, and Governance) derivatives, can also play a role in promoting green chemistry. isda.org These financial products can help channel capital towards sustainable investments and hedge risks associated with environmental factors. isda.org

By embracing these green and sustainable practices, the field of this compound research can contribute to the development of new materials and technologies while minimizing its environmental impact.

Conclusion

Summary of Key Findings in 7,12-Dihydropleiadene Chemistry

The study of this compound has yielded significant insights into the chemistry of non-planar polycyclic aromatic hydrocarbons. Key findings have centered on its synthesis, primarily through the reduction of pleiadene (B1228644) or its derivatives, and its unique reactivity. The boat-shaped conformation of the seven-membered ring is a defining structural feature, leading to distinct axial and equatorial positions on the methylene (B1212753) bridges, which has been extensively studied through conformational analysis of its substituted derivatives. Spectroscopic investigations have provided a foundational understanding of its electronic structure, though a complete and readily available dataset for the parent compound remains somewhat scattered across the literature. Chemical reactivity studies have highlighted the propensity of the methylene bridges to undergo reactions such as dehydrogenation to form the fully aromatic pleiadene, as well as the susceptibility of the aromatic rings to electrophilic attack.

Remaining Challenges and Open Questions

Despite the research conducted, several challenges and unanswered questions persist in the field of this compound chemistry. A primary challenge is the lack of a comprehensive and publicly accessible repository of its fundamental physicochemical data, including a definitive X-ray crystal structure of the unsubstituted molecule. This hinders a complete understanding of its solid-state packing and intermolecular interactions.

Furthermore, the exploration of its potential in materials science remains in its infancy. While the structural backbone of this compound suggests potential as a scaffold for organic electronic materials, concrete examples of its application in devices like organic field-effect transistors or photovoltaics are yet to be substantially reported. The investigation of its potential photochromic or thermochromic properties, which could be envisaged through appropriate substitution, is another underexplored avenue.

In the realm of supramolecular chemistry, the use of this compound as a host or guest molecule has not been extensively investigated. Its unique three-dimensional shape could lead to interesting host-guest complexes with specific recognition properties. The full scope of its chemical reactivity also warrants further investigation beyond the established dehydrogenation and basic substitution reactions.

Broader Impact of this compound Research in Organic and Materials Chemistry